4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline
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Overview
Description
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the cyclopropoxy group: This step involves the reaction of the tert-butyl-substituted aniline with cyclopropyl bromide under basic conditions.
Dimethylation of the aniline: The final step involves the methylation of the aniline nitrogen atoms using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline is unique due to the combination of the tert-butyl, cyclopropoxy, and dimethylaniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)11-6-9-13(16(4)5)14(10-11)17-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
InChI Key |
ULXUTFXOWOIVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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